molecular formula C18H14Cl2N6 B14172507 4-N,6-N-bis(2-chlorophenyl)-1-methylpyrazolo[3,4-d]pyrimidine-4,6-diamine CAS No. 6971-23-9

4-N,6-N-bis(2-chlorophenyl)-1-methylpyrazolo[3,4-d]pyrimidine-4,6-diamine

Cat. No.: B14172507
CAS No.: 6971-23-9
M. Wt: 385.2 g/mol
InChI Key: NOPGOGLCTNBNTE-UHFFFAOYSA-N
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Description

4-N,6-N-bis(2-chlorophenyl)-1-methylpyrazolo[3,4-d]pyrimidine-4,6-diamine is a synthetic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications, particularly in the field of cancer research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-N,6-N-bis(2-chlorophenyl)-1-methylpyrazolo[3,4-d]pyrimidine-4,6-diamine typically involves the reaction of appropriate pyrazole and pyrimidine derivatives under specific conditions. One common method involves the condensation of 2-chlorophenylhydrazine with 1-methyl-3-oxo-1,2,3,4-tetrahydropyrimidine-4,6-dione in the presence of a suitable catalyst . The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization or chromatography are often employed to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-N,6-N-bis(2-chlorophenyl)-1-methylpyrazolo[3,4-d]pyrimidine-4,6-diamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxo derivatives, while reduction may produce amine derivatives. Substitution reactions can result in the replacement of chloro groups with other functional groups .

Scientific Research Applications

4-N,6-N-bis(2-chlorophenyl)-1-methylpyrazolo[3,4-d]pyrimidine-4,6-diamine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-N,6-N-bis(2-chlorophenyl)-1-methylpyrazolo[3,4-d]pyrimidine-4,6-diamine is unique due to its specific structure, which allows for strong binding to the CDK2 active site. This results in potent inhibitory activity and significant cytotoxic effects against cancer cells, making it a promising candidate for further development as an anticancer agent .

Properties

CAS No.

6971-23-9

Molecular Formula

C18H14Cl2N6

Molecular Weight

385.2 g/mol

IUPAC Name

4-N,6-N-bis(2-chlorophenyl)-1-methylpyrazolo[3,4-d]pyrimidine-4,6-diamine

InChI

InChI=1S/C18H14Cl2N6/c1-26-17-11(10-21-26)16(22-14-8-4-2-6-12(14)19)24-18(25-17)23-15-9-5-3-7-13(15)20/h2-10H,1H3,(H2,22,23,24,25)

InChI Key

NOPGOGLCTNBNTE-UHFFFAOYSA-N

Canonical SMILES

CN1C2=NC(=NC(=C2C=N1)NC3=CC=CC=C3Cl)NC4=CC=CC=C4Cl

Origin of Product

United States

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